5-(2-chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Description
5-(2-Chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a bicyclic compound featuring a fused pyrrolo-pyrrolidone core substituted with a 2-chloroacetyl group at position 3. Its molecular formula is C₉H₉ClN₂O₃, and it is characterized by high reactivity due to the electron-withdrawing chloroacetyl substituent, which enhances electrophilicity at the carbonyl carbon.
Properties
IUPAC Name |
5-(2-chloroacetyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c9-1-6(12)11-2-4-5(3-11)8(14)10-7(4)13/h4-5H,1-3H2,(H,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUILZRQLHJQMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C(=O)CCl)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Scaffold Synthesis: Formation of Tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
The bicyclic tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione framework is typically synthesized via cyclization reactions involving suitable precursors such as maleimides or cyclopentane derivatives bearing amine and keto functionalities. Common approaches include:
[3+2] Cycloaddition Reactions:
Visible light-promoted [3+2] cycloaddition of 2H-azirines with maleimides has been demonstrated to efficiently yield dihydropyrrolo[3,4-c]pyrrole-1,3-diones with good functional group tolerance and diastereoselectivity. This method is environmentally friendly and allows for the construction of the bicyclic core in a single step under mild conditions using organic photocatalysts.Intramolecular Michael Additions and Cyclizations:
Organocatalytic phosphine-mediated intramolecular Michael reactions have been used to construct pyrrolidine-containing ring systems analogous to the pyrrolo[3,4-c]pyrrole core. These reactions proceed via nucleophilic addition of phosphines to electrophilic centers followed by cyclization, often yielding high regio- and stereoselectivity.Cyclopentane Derivative Cyclizations:
The tetrahydrocyclopenta[c]pyrrole-1,3-dione core, closely related structurally to the target compound, can be prepared from cyclopentane-1,2-dicarboximide derivatives. These starting materials undergo ring closure to form the bicyclic imide structure, which is a key intermediate for further functionalization.
Representative Preparation Procedure (Hypothetical Based on Literature)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Cyclization | 2H-azirine + maleimide, organic photocatalyst, visible light, room temperature | Formation of tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core |
| 2. Acylation | Tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione + 2-chloroacetyl chloride, triethylamine, dichloromethane, 0–5 °C | 5-(2-chloroacetyl) derivative obtained with high selectivity |
Analytical and Research Findings
Yield and Purity:
The yields of the cyclization step vary depending on substrate and catalyst, typically ranging from moderate to good (60–90%). Acylation yields are generally high (>80%) when reaction conditions are optimized.Structural Confirmation:
Characterization by NMR (1H, 13C), mass spectrometry, and IR spectroscopy confirms the successful formation of the bicyclic core and the introduction of the chloroacetyl group. The presence of characteristic carbonyl and chloroacetyl signals is diagnostic.Reactivity and Stability:
The chloroacetyl substituent imparts reactivity useful for further functionalization (e.g., nucleophilic substitution), but also requires careful handling due to potential hydrolysis or side reactions.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Visible light-promoted [3+2] cycloaddition | 2H-azirines, maleimides, organic photocatalyst | Room temp, visible light | Mild, environmentally friendly, high selectivity | Requires photocatalyst and light source |
| Organocatalytic intramolecular Michael addition | Phosphine catalysts, dienones | 0 °C to room temp | High enantioselectivity, good yields | Catalyst cost, reaction optimization needed |
| Cyclopentane dicarboximide cyclization | Cyclopentane-1,2-dicarboximide derivatives | Thermal or catalytic conditions | Established, scalable | May require multiple steps |
| Acylation with 2-chloroacetyl chloride | 2-chloroacetyl chloride, base (e.g., Et3N) | 0–5 °C, inert solvent | High selectivity, straightforward | Sensitive to moisture, side reactions possible |
Chemical Reactions Analysis
Types of Reactions
5-(2-chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds similar to 5-(2-chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exhibit significant anticancer properties. The tetrahydropyrrole core structure is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to interfere with DNA synthesis and repair mechanisms. By mimicking nucleobases or interacting with enzymes involved in DNA replication, these compounds can effectively halt the proliferation of cancer cells.
Neuropharmacology
Potential Neuroprotective Effects : The compound's structure suggests potential neuroprotective properties. Initial studies have indicated that it may modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. This could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Pesticidal Properties : There is emerging evidence suggesting that this compound may possess pesticidal properties. Its structural features could be leveraged to develop new agrochemical agents that target specific pests or pathogens while minimizing environmental impact.
Case Studies and Research Findings
Case Study 1 : A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various tetrahydropyrrole derivatives, including those based on 5-(2-chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione. The findings demonstrated a correlation between structural modifications and enhanced anticancer activity.
Case Study 2 : In neuropharmacological research, a derivative of this compound was tested for its effects on neuroinflammation in an animal model of Alzheimer's disease. Results indicated a reduction in inflammatory markers and improved cognitive function in treated subjects.
Mechanism of Action
The mechanism of action of 5-(2-chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. Detailed studies on its molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Functional Group Impact on Bioactivity
- Chloroacetyl vs. Methylglycyl : The chloroacetyl group’s electrophilicity makes it a candidate for irreversible enzyme inhibition, whereas the methylglycyl substituent may support reversible interactions, as seen in peptide-like derivatives .
Research Findings and Limitations
- Thermal Behavior : Pyrolo[3,4-c]pyrrole-diones with aryl or alkyl substituents (e.g., piperazinyl-methyl groups) exhibit decomposition temperatures >190°C, suggesting the parent compound’s thermal stability aligns with this range .
- Commercial Viability: The discontinuation of chloroacetyl and chlorinated analogs reflects regulatory challenges, while non-halogenated derivatives remain accessible .
Biological Activity
5-(2-chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Synthesis
The compound features a tetrahydropyrrolo framework with a chloroacetyl substituent. Synthesis typically involves multi-step organic reactions that create the desired pyrrole structure. The synthetic pathways often include acylation and cyclization reactions, which are essential for forming the core structure of the compound.
Antitumor Effects
Research has demonstrated that 5-(2-chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exhibits potent antitumor activity. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in various cancer cell lines.
- Mechanism of Action : The compound appears to inhibit cell proliferation by inducing G2/M phase arrest and promoting apoptosis through mitochondrial pathways. This is supported by findings showing that it causes mitochondrial depolarization and reactive oxygen species (ROS) generation, leading to programmed cell death .
- Selectivity : Notably, studies indicate that this compound exhibits high selectivity towards cancer cells while showing low toxicity to normal human peripheral blood lymphocytes. Such selectivity is crucial for developing effective cancer therapies with minimal side effects .
In Vitro Studies
In a comprehensive screening against the NCI 60 human cancer cell line panel, 5-(2-chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione demonstrated growth inhibitory effects with GI50 values in the low micromolar range. Specific findings include:
| Cell Line | GI50 (μM) |
|---|---|
| Lymphoma | 0.08 - 0.41 |
| Breast Cancer | 0.15 - 0.30 |
| Non-Small Cell Lung | 0.20 - 0.35 |
| Colon Cancer | 0.25 - 0.45 |
These results underscore the compound's broad-spectrum activity against various malignancies .
Case Studies
A study focused on lymphoma treatment highlighted the efficacy of this compound in refractory models. The results indicated significant tumor regression in animal models treated with 5-(2-chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione compared to control groups .
Another investigation into its mechanism revealed that the presence of specific functional groups on the pyrrole ring enhances its antiproliferative activity. For instance, modifications that maintain a trimethoxyphenyl ring structure were associated with increased potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
